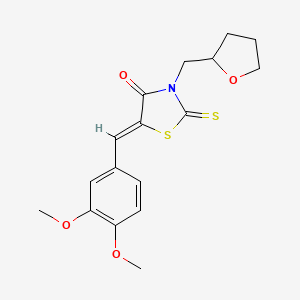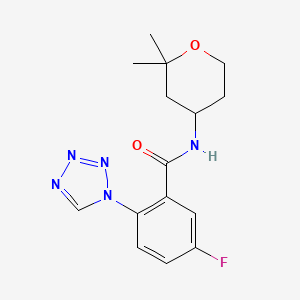![molecular formula C17H15ClN4O2S3 B12165462 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide](/img/structure/B12165462.png)
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[5-[(2-Chlorphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(5-Methylfuran-2-yl)methylideneamino]acetamid ist eine komplexe organische Verbindung, die zur Klasse der Thiadiazol-Derivate gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiadiazolring, eine Chlorphenylgruppe und einen Furanring umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[[5-[(2-Chlorphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(5-Methylfuran-2-yl)methylideneamino]acetamid umfasst in der Regel mehrere Schritte. Ein gängiger Syntheseweg beinhaltet die folgenden Schritte:
Bildung des Thiadiazolrings: Der Thiadiazolring wird durch Reaktion von Thiosemicarbazid mit einem geeigneten Chlorphenylderivat unter sauren Bedingungen synthetisiert.
Einführung der Methylsulfanyl-Gruppe: Das Chlorphenyl-Thiadiazol-Zwischenprodukt wird dann mit einem Methylsulfanyl-Reagenz umgesetzt, um die Methylsulfanyl-Gruppe einzuführen.
Bildung des Furanrings: Der Furanring wird separat durch eine Reihe von Reaktionen synthetisiert, an denen Furfural und andere Reagenzien beteiligt sind.
Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des Furanrings mit dem Chlorphenyl-Thiadiazol-Zwischenprodukt unter basischen Bedingungen, um die gewünschte Verbindung zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs umfassen, um die Ausbeute und Reinheit zu verbessern. Dazu gehören die Verwendung von fortschrittlichen Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation und Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[[5-[(2-Chlorphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(5-Methylfuran-2-yl)methylideneamino]acetamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um bestimmte funktionelle Gruppen zu reduzieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der Chlorphenylgruppe, unter Verwendung von Nukleophilen wie Aminen oder Thiolen.
Gängige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat, Essigsäure.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, Ethanol.
Substitution: Amine, Thiole, Dimethylformamid (DMF).
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide, Sulfone.
Reduktion: Reduzierte Thiadiazol-Derivate.
Substitution: Substituierte Chlorphenyl-Derivate.
Wissenschaftliche Forschungsanwendungen
2-[[5-[(2-Chlorphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(5-Methylfuran-2-yl)methylideneamino]acetamid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Aufgrund seiner einzigartigen Struktur wird es auf sein Potenzial als antimikrobielles und antifungizides Mittel untersucht.
Medizin: Wird auf seine möglichen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in bestimmten industriellen Prozessen eingesetzt.
Wissenschaftliche Forschungsanwendungen
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
Der Wirkungsmechanismus von 2-[[5-[(2-Chlorphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(5-Methylfuran-2-yl)methylideneamino]acetamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung zielt auf Enzyme und Proteine ab, die an zellulären Prozessen beteiligt sind, wie z. B. DNA-Synthese und -Reparatur.
Beteiligte Signalwege: Sie greift in Signalwege ein, die das Zellwachstum und die Apoptose regulieren, was zu ihren potenziellen therapeutischen Wirkungen führt.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-[(2-Chlorphenyl)methylsulfanyl]-1,3,4-thiadiazol
- 5-[(2-Chlorphenyl)methylsulfanyl]-1,3,4-thiadiazol
- **N-[(E)-(5-Methylfuran-2-yl)methylideneamino]acetamid
Einzigartigkeit
2-[[5-[(2-Chlorphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(5-Methylfuran-2-yl)methylideneamino]acetamid ist einzigartig aufgrund seiner Kombination aus einem Thiadiazolring, einer Chlorphenylgruppe und einem Furanring.
Eigenschaften
Molekularformel |
C17H15ClN4O2S3 |
|---|---|
Molekulargewicht |
439.0 g/mol |
IUPAC-Name |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H15ClN4O2S3/c1-11-6-7-13(24-11)8-19-20-15(23)10-26-17-22-21-16(27-17)25-9-12-4-2-3-5-14(12)18/h2-8H,9-10H2,1H3,(H,20,23)/b19-8- |
InChI-Schlüssel |
CBAMQCCWKSCQQX-UWVJOHFNSA-N |
Isomerische SMILES |
CC1=CC=C(O1)/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Kanonische SMILES |
CC1=CC=C(O1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B12165401.png)


![7,7-Dimethyl-1-{[(2-naphthylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one](/img/structure/B12165425.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(Z)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12165433.png)
![5-(3-ethoxy-4-hydroxyphenyl)-4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12165434.png)
![(4E)-4-{[(2,5-dichlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12165446.png)
![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B12165447.png)
![(4E)-4-{[(4-bromo-2-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12165453.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B12165456.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B12165460.png)
![N'-[(Z)-(2-bromophenyl)methylidene]-2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12165463.png)
![(4-{(Z)-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B12165464.png)
